molecular formula C32H34O10 B1139257 Gossypol acetic acid CAS No. 1189561-66-7

Gossypol acetic acid

Cat. No. B1139257
CAS RN: 1189561-66-7
M. Wt: 578.61
InChI Key:
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Description

Gossypol Acetic Acid is a crystalline complex consisting of equimolar quantities of gossypol and acetic acid . Gossypol is a poisonous pigment found in cottonseed . It is a polyphenolic aldehyde that permeates cells and acts as an inhibitor for several dehydrogenase enzymes . It binds to Bcl-xL protein and Bcl-2 protein .


Synthesis Analysis

Gossypol mainly occurs as gossypol, the two derivatives of acetic acid and formic acid . They possess similar biological activities in basic and clinical studies . The development of gossypol derivatives and novel carriers are avenues to enhance therapeutic outcomes and mitigate adverse effects .


Molecular Structure Analysis

The molecular formula of gossypol is C30H30O8, and its IUPAC name is 7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde . Gossypol exists as three different tautomers, aldehyde, ketone, and lactol .


Chemical Reactions Analysis

Gossypol inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . It also exhibits both pro- and antioxidant behavior .


Physical And Chemical Properties Analysis

Gossypol Acetic Acid is a crystalline complex . It is soluble in acetone and in methanol (5 mg/ml) yielding a clear to very slightly hazy, yellow to amber solution .

Scientific Research Applications

  • Contraception in Males : Gossypol acetic acid has been identified as a potential contraceptive agent for males. Clinical trials have shown that it can have antispermatogenic effects, but concerns remain about its reversibility and side effects like fatigue, gastrointestinal disorders, and in some cases, hypokalemic paralysis (Aitken, 1983).

  • Vaginal Contraception : Studies have shown that gossypol acetic acid can be effective as a vaginal contraceptive agent. It significantly reduces the number of spermatozoa and immobilizes them, making it a promising candidate for topical barrier contraception (Ratsula et al., 1983).

  • Non-Mutagenic Properties : Research on mice suggests that gossypol acetic acid does not increase detectable sperm head abnormalities, indicating its non-mutagenic properties, which is crucial for its potential use as a contraceptive (Majumdar et al., 1982).

  • Analytical Techniques : High-performance liquid chromatography has been employed for the quantitative and qualitative analysis of gossypol, highlighting the importance of purity in research and development (Abou-Donia et al., 1981).

  • Effects on Cellular DNA Synthesis : Gossypol acetic acid has shown to inhibit cell multiplication and DNA synthesis in cultured murine erythroleukemia cells, suggesting its potential impact on cell biology and genetics (Majumdar et al., 1991).

  • Impact on Drug Metabolizing System : It has been found to significantly affect the hepatic microsomal drug metabolizing enzyme system in rats, which may explain some of its side effects when used as an antifertility agent (Johansen & Misra, 1990).

  • Genotoxic Potential : Studies have explored its genotoxic potential, with variable responses in human lymphocytes exposed to gossypol acetic acid. Understanding its genotoxic effects is crucial for its safe application in humans (Best & Mckenzie, 1988).

Mechanism of Action

Gossypol inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . It also interferes with signaling pathways involved in cell adhesion, inflammation, and cancer cells death . It is capable of inhibiting the growth of a variety of cell lines including breast, colon, prostate, and leukemia cells .

Safety and Hazards

Gossypol Acetic Acid is harmful if swallowed and suspected of causing cancer . It is also irritating to skin and eyes, and there is a risk of serious damage to health by prolonged exposure .

properties

IUPAC Name

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOHNDKHQHVLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90921593
Record name Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gossypol acetic acid

CAS RN

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8
Record name Gossypol acetic acid
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Record name Gossypol acetic acid, (R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gossypol acetic acid clathrate
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Record name Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1)
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Record name Gossypol-acetic acid
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Record name GOSSYPOL ACETIC ACID, (R)-
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Record name GOSSYPOL ACETIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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